

Structural Analysis Protocol: N-(2-bromo-4-methylphenyl)pivalamide

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Compound of Interest

Compound Name: *N-(2-bromo-4-methylphenyl)-2,2-dimethylpropanamide*

CAS No.: 87995-50-4

Cat. No.: B11993242

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Executive Summary

Compound: N-(2-bromo-4-methylphenyl)pivalamide
Core Challenge: Steric conflict between the ortho-bromo substituent and the tert-butyl group of the pivalamide moiety. Significance: This molecule serves as a critical model for studying "ortho-effect" restrictions in amide bond rotation. Unlike planar acetanilides, the pivaloyl group's bulk forces the amide plane to twist significantly out of the phenyl ring's plane, altering hydrogen bonding patterns and solubility profiles relevant to drug scaffold design.

Synthesis & Crystallization Protocol

To obtain single crystals suitable for X-ray diffraction (XRD), high purity is required. The synthesis utilizes a Schotten-Baumann type reaction modified for sterically hindered anilines.

Step 1: Synthesis

Reagents: 2-bromo-4-methylaniline (1.0 eq), Pivaloyl chloride (1.1 eq), Triethylamine (1.2 eq), Dichloromethane (DCM, anhydrous).

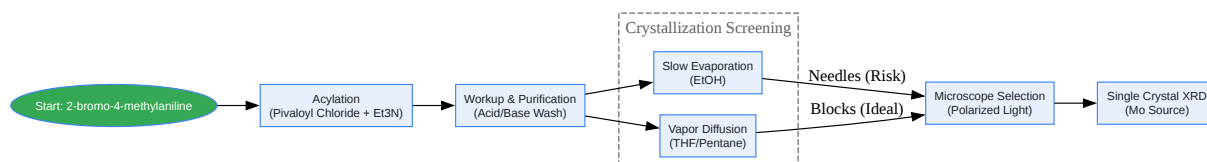
- **Dissolution:** Dissolve 2-bromo-4-methylaniline in dry DCM at 0°C under nitrogen atmosphere.
- **Activation:** Add triethylamine (Et N) to act as the HCl scavenger.
- **Acylation:** Add pivaloyl chloride dropwise over 20 minutes. The bulky t-butyl group requires slow addition to prevent localized overheating.
- **Reaction:** Allow to warm to room temperature (RT) and stir for 4 hours. Monitor via TLC (3:7 Ethyl Acetate:Hexane).
- **Workup:** Wash with 1M HCl (to remove unreacted aniline), followed by saturated NaHCO and brine. Dry over MgSO and concentrate.

Step 2: Crystal Growth Strategies

The bulky hydrophobic t-butyl group and the heavy bromine atom make this compound prone to forming needles rather than blocks. Use Vapor Diffusion for optimal results.

| Method | Solvent System | Conditions | Expected Morphology |
|------------------|--|-----------------------|------------------------------------|
| Slow Evaporation | Ethanol / Acetone | RT, partially covered | Thin Needles (Often twinned) |
| Vapor Diffusion | THF (solvent) / Pentane (antisolvent) | 4°C, sealed chamber | Block/Prism (Preferred for XRD) |
| Liquid Diffusion | CHCl (bottom) / Hexane (top) | RT, narrow tube | Platelike crystals |

Workflow Diagram: Synthesis to Crystal Selection



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Figure 1: Workflow for synthesizing and isolating single crystals suitable for diffraction analysis.

X-Ray Diffraction Data Collection

Due to the presence of Bromine ($Z=35$), the absorption coefficient (

) will be significant.

- Radiation Source: Molybdenum (Mo) K

(

Å) is mandatory.^[1] Copper (Cu) radiation will result in excessive absorption and fluorescence, degrading data quality.

- Temperature: Collect data at 100 K (Cryostream). Cooling reduces thermal vibration of the *t*-butyl methyl groups, which are notorious for rotational disorder at room temperature.
- Resolution: Aim for

Å or better to resolve the electron density of the C-H...O interactions.

Structural Refinement & Analysis

Once data is collected, use the SHELX suite (Sheldrick, 2015) or OLEX2 for solution and refinement.

Phase 1: Structure Solution

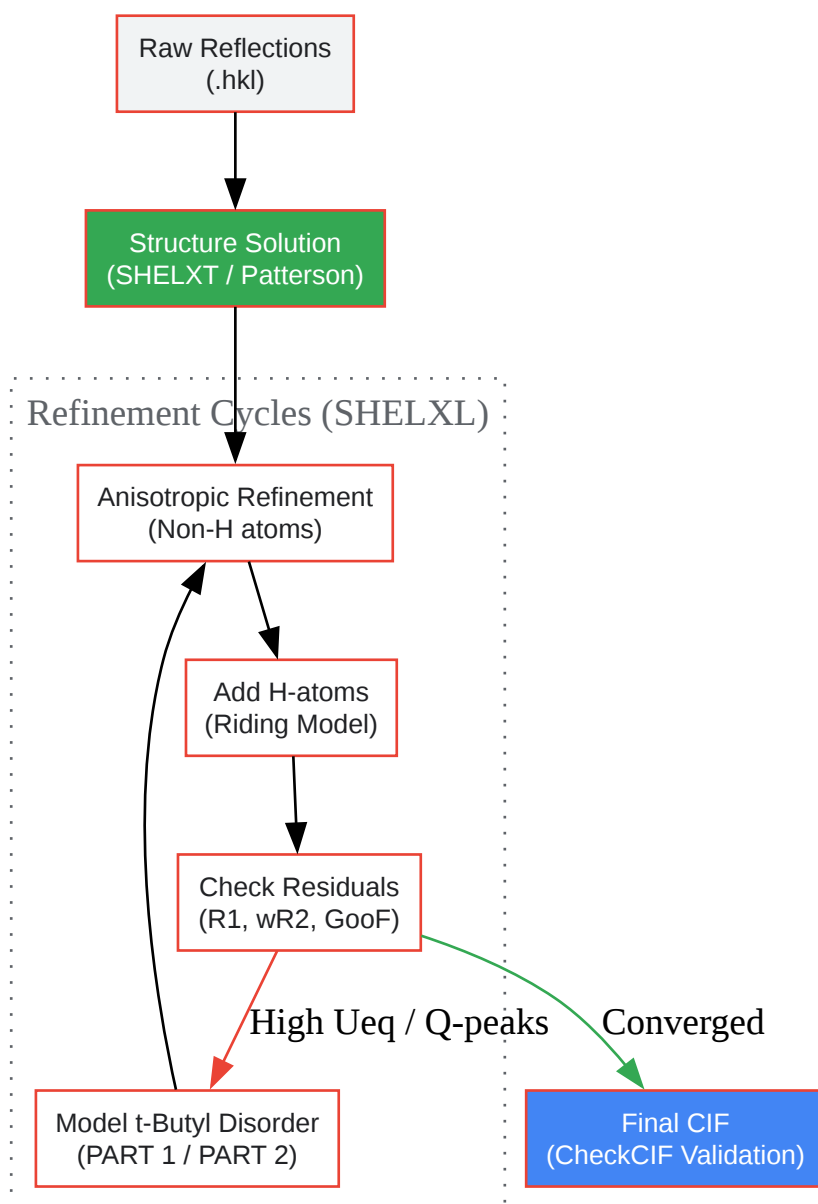
The heavy Bromine atom allows for easy solution via the Patterson Method or Direct Methods (SHELXT).

- Checkpoint: Look for the Br peak ($\sim 35 \text{ e}^-/\text{\AA}^3$) in the difference map. If the Br position is ambiguous, check for twinning (common in monoclinic space groups like $P2_1$).

Phase 2: Refinement Challenges

- Disorder in t-Butyl Group: The three methyl groups on the pivaloyl moiety often exhibit rotational disorder.
 - Fix: If electron density is smeared, model over two positions using the PART command and restrain geometries with SAME or SADI.
- The "Ortho-Effect" Geometry:
 - Unlike the 4-bromo isomer (Gowda et al., 2009), the 2-bromo substituent will sterically clash with the amide oxygen or the amide hydrogen.
 - Expectation: The torsion angle ($\text{C}_{\text{phenyl}}\text{-N-C}_{\text{carbonyl}}\text{-C}_{\text{butyl}}$) will deviate significantly from 0° (planar). Expect a twist of $45\text{--}70^\circ$ to relieve strain.

Refinement Logic Flow



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Figure 2: Iterative refinement strategy focusing on handling heavy-atom variance and alkyl disorder.

Advanced Structural Analysis

Beyond basic connectivity, analyze the supramolecular architecture using Hirshfeld Surface Analysis (CrystalExplorer).

A. Hydrogen Bonding Motifs

In N-aryl pivalamides, the primary interaction is the N-H...O=C intermolecular hydrogen bond.

- Chain Formation: Expect

chains running along the crystallographic screw axis (usually b-axis in

).

- Steric Interference: The 2-bromo atom may block the standard approach vector for the H-bond acceptor. If the twist is severe, the H-bond length may elongate ($> 2.9 \text{ \AA}$) or the motif may shift to formed dimers (

) instead of infinite chains.

B. Hirshfeld Surface & Fingerprint Plots

Generate the

surface to visualize contacts.

- Red Spots: Indicate strong N-H...O hydrogen bonds.[\[2\]](#)
- White Regions: Van der Waals contacts.
- Fingerprint Plot (2D):
 - Br...Br Contacts: Look for a spike or feature near the diagonal (). Halogen bonding is possible if the Br is polarized.
 - H...H Contacts: The bulky t-butyl group will dominate the plot (often $>60\%$ of the surface area).

C. Comparative Analysis (Isomerism)

Compare your results with the known 4-bromo-2-methyl isomer (Gowda et al., 2009):

- 4-bromo isomer:[\[3\]](#)[\[4\]](#)[\[5\]](#)[\[6\]](#)[\[7\]](#) N-H is syn to the ortho-methyl group.

- 2-bromo target: N-H will likely be anti to the ortho-bromo group to avoid electrostatic repulsion between the Br lone pairs and the carbonyl oxygen.

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